4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile
Description
Properties
IUPAC Name |
4-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)9-5-3-8(4-6-9)10(16)2-1-7-15/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUOVUPYSQJDRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642278 | |
| Record name | 4-Oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-70-5 | |
| Record name | 4-Oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Derivatization of 4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile: A Gateway to Novel Bioactive Heterocycles
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile γ-Ketonitrile
In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient and successful development of novel therapeutic agents. 4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile stands out as a particularly promising scaffold. Its inherent functionalities—a reactive ketone, a versatile nitrile group, and an electron-withdrawing trifluoromethylphenyl moiety—provide a rich platform for a diverse array of chemical transformations. The trifluoromethyl group, in particular, is a well-established bioisostere for a methyl group and can significantly enhance metabolic stability, binding affinity, and lipophilicity of a molecule, thereby improving its pharmacokinetic and pharmacodynamic profile.
This in-depth technical guide, designed for researchers, scientists, and drug development professionals, moves beyond a simple recitation of synthetic procedures. As a Senior Application Scientist, my objective is to provide a comprehensive and logical exploration of the chemical reactivity of this compound. We will delve into the causality behind experimental choices, offering field-proven insights to empower you to rationally design and synthesize novel compounds with high potential for biological activity. This guide will serve as a practical roadmap for transforming this versatile building block into a library of unique heterocyclic compounds, with a focus on pyridazinones, pyrazolines, and thiophenes—scaffolds of known pharmacological importance.
Core Synthetic Pathways from this compound
The strategic location of the ketone and nitrile functionalities in this compound allows for a variety of cyclization and derivatization reactions. The following diagram illustrates the key synthetic transformations that will be explored in this guide.
Figure 1: Key synthetic pathways from this compound.
Part 1: Synthesis of Pyridazinone Derivatives
Pyridazinones are a class of heterocyclic compounds that have garnered significant interest due to their broad spectrum of biological activities, including cardiotonic, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The synthesis of 6-(4-trifluoromethylphenyl)-4,5-dihydropyridazin-3(2H)-one from our starting material is a two-step process involving an initial hydrolysis of the nitrile followed by a cyclocondensation reaction.
Step 1.1: Hydrolysis of the Nitrile to a Carboxylic Acid
The conversion of the nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. For this substrate, both acidic and basic hydrolysis conditions can be employed. However, strong acidic or basic conditions at elevated temperatures may lead to side reactions involving the ketone or the trifluoromethyl group. Therefore, a carefully controlled hydrolysis is crucial.
Rationale for Experimental Choices:
-
Acidic Hydrolysis: A mixture of a strong mineral acid (e.g., H₂SO₄ or HCl) in an aqueous or alcoholic solvent is a common choice. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water and subsequent tautomerization and hydrolysis. The concentration of the acid and the reaction temperature must be optimized to prevent degradation.
-
Basic Hydrolysis: Using a strong base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium is also effective. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. While often faster, basic conditions can sometimes promote side reactions like aldol condensations if not properly controlled.
Detailed Experimental Protocol (Analogous Procedure):
The following protocol is based on general procedures for the hydrolysis of aryl nitriles and should be optimized for the specific substrate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a mixture of glacial acetic acid and concentrated sulfuric acid (e.g., a 2:1 v/v ratio).
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The carboxylic acid product should precipitate.
-
Purification: Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water.
Step 1.2: Cyclocondensation with Hydrazine to Form the Pyridazinone Ring
The resulting γ-keto acid, 4-Oxo-4-(4-trifluoromethylphenyl)butanoic acid, is the direct precursor for the pyridazinone ring. The cyclocondensation with hydrazine hydrate is a robust and high-yielding reaction.[3]
Rationale for Experimental Choices:
-
Hydrazine Hydrate: This is the most common and effective reagent for this transformation, acting as a dinucleophile that first forms a hydrazone with the ketone and then undergoes intramolecular acylation with the carboxylic acid to form the stable six-membered pyridazinone ring.
-
Solvent: Ethanol or acetic acid are commonly used solvents for this reaction, as they provide good solubility for the reactants and facilitate the reaction at reflux temperatures.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 4-Oxo-4-(4-trifluoromethylphenyl)butanoic acid (1.0 eq.) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.1-1.5 eq.) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. The pyridazinone product will often precipitate from the solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry. Recrystallization from ethanol or a similar solvent will yield the pure 6-(4-trifluoromethylphenyl)-4,5-dihydropyridazin-3(2H)-one.
Table 1: Expected Data for Pyridazinone Synthesis
| Step | Product | Expected Yield (%) | Key Spectroscopic Data (Anticipated) |
|---|---|---|---|
| 1.1 | 4-Oxo-4-(4-trifluoromethylphenyl)butanoic Acid | 75-85 | ¹H NMR: Signals for methylene protons, aromatic protons, and a broad singlet for the carboxylic acid proton. IR (cm⁻¹): ~1710 (C=O, ketone), ~1700 (C=O, acid), ~2500-3300 (O-H, acid). |
| 1.2 | 6-(4-Trifluoromethylphenyl)-4,5-dihydropyridazin-3(2H)-one | 80-95 | ¹H NMR: Signals for methylene protons, aromatic protons, and a broad singlet for the NH proton. IR (cm⁻¹): ~3200 (N-H), ~1670 (C=O, amide). MS: M+ peak corresponding to the molecular weight. |
Part 2: Synthesis of Pyrazoline Derivatives
Pyrazolines are five-membered heterocyclic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of pyrazolines from our starting material involves a two-step sequence: a Knoevenagel or Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with hydrazine.[4][5]
Step 2.1: Knoevenagel Condensation to Form a Chalcone Intermediate
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[6] In our case, the active methylene group adjacent to the nitrile in this compound can react with an aromatic aldehyde in the presence of a base to form a chalcone-like intermediate.
Rationale for Experimental Choices:
-
Aromatic Aldehyde: The choice of aromatic aldehyde will determine the substitution pattern of the final pyrazoline, allowing for the creation of a diverse library of compounds.
-
Base Catalyst: A weak base like piperidine or a stronger base like sodium hydroxide in ethanol is typically used to deprotonate the active methylene group, initiating the condensation.[7] The choice of base and solvent can influence the reaction rate and yield.
Detailed Experimental Protocol (Analogous Procedure):
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and an aromatic aldehyde (1.0 eq.) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq.) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the formation of the chalcone product by TLC.
-
Work-up: Once the reaction is complete, the product may precipitate. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude chalcone can be purified by recrystallization or column chromatography.
Step 2.2: Cyclocondensation with Hydrazine to Form the Pyrazoline Ring
The α,β-unsaturated ketone (chalcone) intermediate readily undergoes cyclization with hydrazine hydrate to form the pyrazoline ring.[5][8]
Detailed Experimental Protocol:
-
Reaction Setup: Dissolve the chalcone intermediate (1.0 eq.) in ethanol or glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add hydrazine hydrate (1.1-1.5 eq.) to the solution.
-
Reaction Conditions: Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture. The pyrazoline product often crystallizes out.
-
Purification: Collect the solid by filtration, wash with a small amount of cold ethanol, and dry. Recrystallization from a suitable solvent will afford the pure pyrazoline derivative.
Table 2: Expected Data for Pyrazoline Synthesis
| Step | Product | Expected Yield (%) | Key Spectroscopic Data (Anticipated) |
|---|---|---|---|
| 2.1 | Chalcone Intermediate | 60-80 | ¹H NMR: Signals for olefinic protons (as doublets), aromatic protons, and methylene protons. IR (cm⁻¹): ~2250 (C≡N), ~1680 (C=O, ketone), ~1600 (C=C). |
| 2.2 | Substituted Pyrazoline | 70-90 | ¹H NMR: Characteristic ABX system for the pyrazoline ring protons, aromatic protons, and a signal for the NH proton. IR (cm⁻¹): ~3300 (N-H), ~2250 (C≡N). MS: M+ peak corresponding to the molecular weight. |
Part 3: Synthesis of Thiophene Derivatives via the Gewald Reaction
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes.[3] This reaction is particularly well-suited for our starting material, as it utilizes an α-cyano ketone.
Step 3.1: One-Pot Gewald Reaction
The reaction involves the condensation of an α-cyano ketone, elemental sulfur, and an amine base. The ketone and nitrile groups of our starting material, along with the adjacent active methylene, are the key reactive sites.
Rationale for Experimental Choices:
-
Elemental Sulfur: Acts as the source of the sulfur atom in the thiophene ring.
-
Amine Base: A secondary amine like morpholine or piperidine is commonly used as a catalyst to facilitate the initial Knoevenagel-type condensation and the subsequent ring closure.
-
Solvent: Protic solvents like ethanol or methanol are often used to facilitate the dissolution of the reactants and the reaction progress.
Figure 2: The Gewald reaction for the synthesis of a substituted thiophene.
Detailed Experimental Protocol (Analogous Procedure):
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), elemental sulfur (1.1 eq.), and a secondary amine such as morpholine (1.5 eq.) in ethanol.
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by the disappearance of the starting material on a TLC plate.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Purification: The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 2-aminothiophene derivative.
Table 3: Expected Data for Thiophene Synthesis
| Step | Product | Expected Yield (%) | Key Spectroscopic Data (Anticipated) |
|---|
| 3.1 | 2-Amino-3-cyanothiophene Derivative | 60-75 | ¹H NMR: Signals for the amino protons (broad singlet), methylene protons, and aromatic protons. IR (cm⁻¹): ~3400-3200 (NH₂), ~2210 (C≡N), ~1680 (C=O). MS: M+ peak corresponding to the molecular weight. |
Conclusion: A Versatile Scaffold for Drug Discovery
This in-depth technical guide has demonstrated the immense synthetic potential of this compound as a starting material for the generation of novel heterocyclic compounds. By leveraging its inherent chemical reactivity, researchers can readily access diverse and biologically relevant scaffolds such as pyridazinones, pyrazolines, and thiophenes. The presence of the trifluoromethylphenyl moiety is a key design element, likely to impart favorable pharmacological properties to the resulting derivatives.
The detailed protocols and the rationale behind the experimental choices provided herein are intended to serve as a robust foundation for your research and development efforts. The self-validating nature of these synthetic pathways, coupled with the potential for a wide range of substitutions, opens up a vast chemical space for exploration. It is our hope that this guide will not only facilitate the synthesis of new chemical entities but also inspire the rational design of future drug candidates with improved efficacy and safety profiles. The journey from a versatile starting material to a potential therapeutic agent is a challenging yet rewarding one, and this compound offers a promising starting point for this endeavor.
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Asif, M. (2015). A review on diverse and potent biological activities of pyridazine and its derivatives. European Journal of Medicinal Chemistry, 97, 135-155. [Link]
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Bansal, R. K. (2014). Heterocyclic Chemistry. New Age International. [Link]
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Faria, J. V., et al. (2017). Pyrazolines: A review of their biological and pharmacological activities. Bioorganic & Medicinal Chemistry, 25(22), 5857-5873. [Link]
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Jones, G. (2002). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. [Link]
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Haider, S., et al. (2019). Pyridazinone: A versatile scaffold in medicinal chemistry. Medicinal Chemistry Research, 28(8), 1133-1163. [Link]
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Nielsen, A. T., & Houlihan, W. J. (1968). The Claisen-Schmidt Condensation. Organic Reactions, 16, 1-438. [Link]
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Patil, S., et al. (2019). A review on the synthesis of chalcones by Claisen-Schmidt condensation. Journal of Saudi Chemical Society, 23(5), 565-588. [Link]
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Saeed, A., et al. (2017). Trifluoromethyl group in medicinal chemistry: A review. European Journal of Medicinal Chemistry, 138, 1146-1175. [Link]
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Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
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El-Shalakany, E. M., et al. (2022). Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. Afinidad, 79(597). [Link]
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Al-Hamdany, A. J., et al. (2017). Synthesis and Spectreal Characterization of Pyrazoline Derivatives from Chalcone Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 6(12), 102-114. [Link]
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Hassan, E. M., et al. (2012). Synthesis and Spectroscopic Investigation of Some New Chalcones and their transformation to pyrazoline derivatives. Journal of Kirkuk University – Scientific Studies, 7(1). [Link]
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Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. [Link]
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Organic Chemistry Portal. Gewald Reaction. [Link]
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Soliman, M. H., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Scientific Reports, 12(1), 1-18. [Link]
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Fadda, A. A., et al. (2020). Pyrazoline derivatives: a comprehensive review of their synthesis and biological activities. RSC advances, 10(49), 29287-29316. [Link]
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Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Theses, 1-35. [Link]
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Al-Zaydi, K. M. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link]
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Al-Otaibi, M. A., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3364. [Link]
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The Utilities of Pyrazolines Encouraged Synthesis of a New Pyrazoline Derivative via Ring Closure of Chalcone, for Optimistic Neuroprotective Potency. (2022). Egyptian Journal of Chemistry, 65(3), 1-11. [Link]
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The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. (2018). Journal of the Serbian Chemical Society, 83(1), 1-10. [Link]
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Methodological & Application
Application Note & Synthesis Protocol: High-Yield Synthesis of 4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile, a key intermediate in the development of pharmaceutical agents and advanced materials. The described methodology is based on a robust Friedel-Crafts acylation, optimized for high yield and purity. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step experimental procedure, safety protocols, and characterization data to ensure reliable and reproducible results.
Introduction and Significance
This compound serves as a critical building block in organic synthesis. The presence of the trifluoromethyl group, a potent bioisostere for the methyl group, significantly enhances metabolic stability and binding affinity in drug candidates by altering lipophilicity and electrostatic interactions. Its keto-nitrile functionality allows for diverse subsequent chemical transformations, making it a valuable precursor for synthesizing a range of heterocyclic compounds and pharmacologically active molecules. This protocol details a reliable synthesis route that is both scalable and efficient.
Reaction Mechanism: The Friedel-Crafts Acylation Pathway
The synthesis proceeds via an electrophilic aromatic substitution known as the Friedel-Crafts acylation. This classic yet powerful reaction is exceptionally effective for forming carbon-carbon bonds with aromatic rings.
The core mechanism involves three key stages:
-
Generation of the Electrophile: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), activates the succinic anhydride by coordinating to one of its carbonyl oxygens. This coordination polarizes the anhydride, making the carbonyl carbon highly electrophilic and leading to the formation of a reactive acylium ion intermediate.
-
Electrophilic Attack: The electron-rich (trifluoromethyl)benzene attacks the electrophilic acylium ion. The aromaticity of the ring is temporarily broken, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and yielding the final keto-acid product, which is then worked up to produce the target nitrile.
Below is a diagram illustrating the logical flow of the reaction mechanism.
Caption: Mechanism of the Friedel-Crafts acylation reaction.
Experimental Protocol
This protocol has been optimized for a laboratory scale and emphasizes safety and reproducibility.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier Notes |
| (Trifluoromethyl)benzene | C₇H₅F₃ | 146.11 | 50 g (0.342 mol) | >99% | Ensure anhydrous |
| Succinic Anhydride | C₄H₄O₃ | 100.07 | 34.2 g (0.342 mol) | >99% | Use freshly opened |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 102 g (0.765 mol) | >99.5% | Handle in fume hood |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 500 mL | Anhydrous | Solvent |
| Hydrochloric Acid (HCl) | HCl | 36.46 | ~150 mL | 6 M aq. | For workup |
| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | As needed | Granular | For drying |
Step-by-Step Synthesis Procedure
The entire procedure must be conducted in a well-ventilated fume hood. All glassware must be thoroughly dried to prevent quenching of the Lewis acid catalyst.
-
Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet connected to a scrubber), add anhydrous aluminum chloride (102 g).
-
Solvent Addition: Add anhydrous dichloromethane (250 mL) to the flask. Stir the suspension.
-
Reagent Addition: In a separate beaker, dissolve succinic anhydride (34.2 g) in (trifluoromethyl)benzene (50 g). Transfer this solution to the dropping funnel.
-
Initiation of Reaction: Cool the AlCl₃ suspension in an ice-water bath to 0-5 °C. Begin adding the succinic anhydride solution dropwise from the dropping funnel over a period of 60-90 minutes. Maintain the internal temperature below 10 °C. A vigorous evolution of HCl gas will be observed; ensure the scrubber is functioning correctly.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours. The color of the mixture will darken to a reddish-brown.
-
Reaction Quench: Carefully and slowly quench the reaction by pouring the mixture onto 500 g of crushed ice containing 100 mL of concentrated HCl. This step is highly exothermic and should be performed with caution in a large beaker.
-
Workup and Extraction:
-
Separate the organic layer.
-
Extract the aqueous layer twice with 100 mL portions of dichloromethane.
-
Combine all organic layers and wash with 100 mL of brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator. This will yield the crude intermediate product, 4-oxo-4-(4-trifluoromethylphenyl)butanoic acid.
-
Nitrile Formation (Follow-up Step): The conversion of the resulting carboxylic acid to the nitrile is a standard procedure that can be accomplished via several methods, such as treatment with thionyl chloride to form the acyl chloride followed by reaction with ammonia and a dehydrating agent. This subsequent multi-step conversion is outside the primary scope of this Friedel-Crafts protocol.
The workflow for the synthesis is summarized in the diagram below.
Application Notes and Protocols for the Synthesis of 4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile via Friedel-Crafts Acylation
Introduction: The Significance of Trifluoromethylated Butyronitriles in Modern Drug Discovery
The incorporation of fluorine and trifluoromethyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique electronic properties of the trifluoromethyl (CF₃) group can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets. The 4-oxo-4-(4-trifluoromethylphenyl)butyronitrile moiety, in particular, serves as a critical building block for a range of pharmacologically active compounds. Its synthesis via Friedel-Crafts acylation is a pivotal process for researchers in drug development, enabling access to novel chemical entities with therapeutic potential.
This comprehensive guide provides a detailed protocol for the synthesis of this compound, beginning with the Friedel-Crafts acylation of trifluoromethylbenzene with succinic anhydride to form the key intermediate, 4-oxo-4-(4-trifluoromethylphenyl)butanoic acid. The subsequent conversion of the butanoic acid to the target butyronitrile is also detailed. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance and field-proven insights into the experimental causality and best practices.
Reaction Schematics and Principles
The synthesis is a two-stage process:
-
Stage 1: Friedel-Crafts Acylation The initial step is the electrophilic aromatic substitution reaction between trifluoromethylbenzene and succinic anhydride, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1][2] The electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring, making the reaction more challenging than with unsubstituted benzene and often requiring more forceful conditions. The reaction proceeds via the formation of an acylium ion, which then attacks the aromatic ring, primarily at the para position due to steric hindrance and the directing effects of the CF₃ group.
-
Stage 2: Conversion of Carboxylic Acid to Nitrile The resulting 4-oxo-4-(4-trifluoromethylphenyl)butanoic acid is then converted to the target nitrile. A common and effective method for this transformation is a two-step sequence involving the formation of a primary amide, followed by dehydration.[3][4]
Detailed Experimental Protocols
Part 1: Synthesis of 4-Oxo-4-(4-trifluoromethylphenyl)butanoic Acid
Causality Behind Experimental Choices:
-
Solvent: A non-reactive, polar aprotic solvent such as nitrobenzene or 1,2-dichloroethane is often used to facilitate the dissolution of reactants and the reaction complex.[5]
-
Catalyst: Anhydrous aluminum chloride is a powerful Lewis acid essential for activating the succinic anhydride to form the electrophilic acylium ion. A stoichiometric excess is required as AlCl₃ complexes with the ketone product.
-
Temperature Control: The initial mixing of reagents is highly exothermic and is performed at low temperatures (0-5 °C) to control the reaction rate and prevent side reactions. The reaction is then allowed to proceed at room temperature or with gentle heating to drive it to completion.
-
Workup: The reaction is quenched by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes, precipitating the crude product.
Step-by-Step Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap, add anhydrous aluminum chloride (2.2 eq).
-
Solvent Addition: Add nitrobenzene (or 1,2-dichloroethane) to the flask and cool the mixture to 0-5 °C in an ice bath.
-
Reagent Addition: Dissolve succinic anhydride (1.0 eq) in the solvent and add it dropwise to the cooled AlCl₃ suspension with vigorous stirring.
-
Addition of Trifluoromethylbenzene: Once the succinic anhydride has been added, add trifluoromethylbenzene (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with constant stirring.
-
Isolation of Crude Product: The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it with cold water and then with a small amount of cold hexane to remove non-polar impurities.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or toluene, to obtain pure 4-oxo-4-(4-trifluoromethylphenyl)butanoic acid.
Part 2: Synthesis of this compound
Causality Behind Experimental Choices:
-
Amide Formation: The carboxylic acid is first converted to its primary amide. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride with thionyl chloride (SOCl₂), followed by reaction with ammonia.
-
Dehydration: The primary amide is then dehydrated to the nitrile. A variety of dehydrating agents can be used, such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or triflic anhydride.[3][4] The choice of reagent depends on the scale and the desired reaction conditions.
Step-by-Step Protocol:
-
Amide Formation: a. In a round-bottom flask, suspend 4-oxo-4-(4-trifluoromethylphenyl)butanoic acid (1.0 eq) in an excess of thionyl chloride. b. Gently reflux the mixture for 2-3 hours until the evolution of gas ceases. c. Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride. d. Dissolve the crude acyl chloride in a suitable solvent like dichloromethane and add it dropwise to a cooled, concentrated solution of aqueous ammonia with vigorous stirring. e. Stir the mixture for 1-2 hours at room temperature. f. Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-oxo-4-(4-trifluoromethylphenyl)butanamide.
-
Dehydration to Nitrile: a. In a dry flask under an inert atmosphere, dissolve the crude amide in a suitable solvent such as dichloromethane or tetrahydrofuran. b. Add a dehydrating agent, for example, triflic anhydride (1.1 eq) and triethylamine (1.2 eq), at 0 °C.[3] c. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). d. Quench the reaction with water and extract the product with dichloromethane. e. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to yield the final product, this compound.
Data Presentation
| Parameter | Stage 1: Friedel-Crafts Acylation | Stage 2: Nitrile Formation |
| Key Reagents | Trifluoromethylbenzene, Succinic Anhydride, AlCl₃ | 4-oxo-4-(4-trifluoromethylphenyl)butanoic acid, SOCl₂, NH₃, Triflic Anhydride, Triethylamine |
| Solvent | Nitrobenzene or 1,2-Dichloroethane | Dichloromethane, Tetrahydrofuran |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours | 4-6 hours (total) |
| Expected Yield | 60-75% | 70-85% |
| Purification | Recrystallization | Column Chromatography |
Product Characterization
-
4-Oxo-4-(4-trifluoromethylphenyl)butanoic Acid:
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.1 (d, 2H), ~7.7 (d, 2H), ~3.3 (t, 2H), ~2.8 (t, 2H), ~11.5 (br s, 1H, COOH). Note: Exact chemical shifts may vary.
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~197 (C=O), ~178 (COOH), ~139 (Ar-C), ~134 (q, J=32 Hz, C-CF₃), ~128 (Ar-CH), ~126 (q, J=4 Hz, Ar-CH), ~123 (q, J=272 Hz, CF₃), ~33 (CH₂), ~28 (CH₂). Note: Exact chemical shifts and coupling constants may vary.
-
IR (KBr, cm⁻¹): ~3300-2500 (br, O-H), ~1710 (C=O, acid), ~1690 (C=O, ketone), ~1325 (C-F).
-
-
This compound:
-
Appearance: Colorless to pale yellow oil or low-melting solid.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.1 (d, 2H), ~7.7 (d, 2H), ~3.4 (t, 2H), ~2.9 (t, 2H). Note: Exact chemical shifts may vary.
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~196 (C=O), ~138 (Ar-C), ~135 (q, J=32 Hz, C-CF₃), ~129 (Ar-CH), ~126 (q, J=4 Hz, Ar-CH), ~123 (q, J=272 Hz, CF₃), ~118 (CN), ~30 (CH₂), ~15 (CH₂). Note: Exact chemical shifts and coupling constants may vary.
-
IR (neat, cm⁻¹): ~2250 (C≡N), ~1700 (C=O, ketone), ~1325 (C-F).
-
Safety and Handling
-
Aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Trifluoromethylbenzene is flammable and an irritant. Handle in a well-ventilated area.
-
Thionyl chloride is corrosive and a lachrymator. It reacts with water to produce HCl and SO₂. All operations should be performed in a fume hood.
-
Triflic anhydride is extremely corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
The quenching of the Friedel-Crafts reaction is highly exothermic and releases HCl gas. Perform this step slowly and with caution in a well-ventilated fume hood.
Visualizations
Reaction Mechanism: Friedel-Crafts Acylation
Caption: Overall synthetic workflow.
References
-
Der Pharma Chemica. (2015). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]
- Google Patents. (n.d.). Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
-
ResearchGate. (2015). Friedel-Crafts Chemistry. Part 45: Expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine via Friedel-Crafts cycliacylations. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
ACS Publications. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. [Link]
-
Cambridge University Press. (n.d.). Friedel-Crafts Reaction. [Link]
-
PubMed Central (PMC). (n.d.). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. [Link]
-
PubMed Central (PMC). (n.d.). 2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrile. [Link]
-
PubChem. (n.d.). 4-Oxo-4-(p-tolylamino)butanoic acid. [Link]
-
Master Organic Chemistry. (n.d.). Dehydration of amides to give nitriles. [Link]
-
National Institutes of Health. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. [Link]
-
MDPI. (n.d.). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. [Link]
-
National Institutes of Health. (2015). A Single Enzyme Transforms a Carboxylic Acid into a Nitrile through an Amide Intermediate. [Link]
-
ResearchGate. (n.d.). 4-Oxo-2,4-diphenylbutanenitrile. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]
-
TSI Journals. (2012). One-pot synthesis of dehydrating reagent and its application in preparation of nitriles from amides. [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
-
National Institutes of Health. (n.d.). 2-(3-Nitrophenyl)-4-oxo-4-phenylbutanenitrile. [Link]
- Google Patents. (n.d.). Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
-
University of Illinois Chicago. (n.d.). Carboxylic Acids and Derivatives: Nucleophilic Acyl Substitution Reactions. [Link]
-
OpenStax. (2023). 20.7 Chemistry of Nitriles. [Link]
-
Scholars Research Library. (n.d.). Kinetics and mechanism of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate in presence of 1. [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic acyl substitution: conversion of butanoic acid to butanenitrile. [Link]
-
ResearchGate. (n.d.). 2-(3-Nitrophenyl)-4-oxo-4-phenylbutanenitrile. [Link]
-
Pearson+. (n.d.). Give an example for each of the following: a. a β-keto nitrile. [Link]
-
MDPI. (n.d.). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile
Welcome to the technical support center for the synthesis of 4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to navigate the nuances of this synthesis, leading to optimized yields and purity.
Introduction: A Tale of Two Reactions
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired outcome. The most common and logical synthetic route involves two key transformations:
-
Friedel-Crafts Acylation: The synthesis commences with the Friedel-Crafts acylation of trifluoromethylbenzene with succinic anhydride. This reaction forms the carbon skeleton of the target molecule, yielding 4-oxo-4-(4-trifluoromethylphenyl)butanoic acid.
-
Cyanation: The subsequent step involves the conversion of the carboxylic acid functionality of the intermediate to a nitrile group, affording the final product, this compound.
This guide will dissect each of these stages, providing insights into their mechanisms, potential pitfalls, and strategies for optimization.
Visualizing the Pathway: A Synthetic Overview
Caption: Synthetic route to this compound.
Part 1: Friedel-Crafts Acylation - Forging the Backbone
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[1] In this step, the acylium ion, generated from succinic anhydride and a Lewis acid catalyst (typically aluminum chloride, AlCl₃), attacks the trifluoromethylbenzene ring.
Mechanism at a Glance
Caption: Mechanism of Friedel-Crafts Acylation.
Troubleshooting the Friedel-Crafts Acylation
This section addresses common issues encountered during the synthesis of 4-oxo-4-(4-trifluoromethylphenyl)butanoic acid.
Q1: My reaction is sluggish, or I'm observing low conversion of the starting materials. What could be the issue?
A1: Several factors can contribute to a slow or incomplete reaction:
-
Inadequate Catalyst Activity: Aluminum chloride is highly hygroscopic. Exposure to atmospheric moisture will deactivate it. Always use freshly opened, anhydrous AlCl₃ and handle it under an inert atmosphere (e.g., nitrogen or argon).
-
Deactivated Aromatic Ring: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.[2] To overcome this, you may need to:
-
Increase Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid because the product ketone can form a complex with the catalyst.[3]
-
Elevate the Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy. However, be cautious, as excessive heat can lead to side reactions.
-
-
Solvent Choice: The choice of solvent is critical. While trifluoromethylbenzene can act as both reactant and solvent, using a co-solvent like nitrobenzene or dichloromethane can sometimes improve solubility and reaction rates.
Q2: I'm getting a mixture of isomers. How can I improve the regioselectivity?
A2: The trifluoromethyl group is a meta-director. Therefore, the primary product should be 4-oxo-4-(3-trifluoromethylphenyl)butanoic acid. If you are observing significant amounts of ortho or para isomers, it could be due to:
-
Reaction Temperature: High reaction temperatures can sometimes lead to a loss of regioselectivity. Try running the reaction at a lower temperature for a longer duration.
-
Isomerization: Although less common in acylation than alkylation, isomerization of the product under the reaction conditions is a possibility. Minimizing reaction time and temperature can help mitigate this.
Q3: The work-up is problematic, and I'm getting a low yield of the purified product. What are some best practices?
A3: The work-up of a Friedel-Crafts reaction requires care to decompose the aluminum chloride complex and isolate the product.
-
Quenching: Slowly and carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum salts and break up the product-catalyst complex.
-
Extraction: The product, being a carboxylic acid, will have different solubilities depending on the pH. At low pH (acidic work-up), the carboxylic acid will be protonated and can be extracted into an organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as toluene or a mixture of ethyl acetate and hexanes.
| Parameter | Standard Conditions | Optimized for Deactivated Ring |
| Lewis Acid | AlCl₃ (1.1 eq) | AlCl₃ (2.0 - 2.5 eq) |
| Solvent | Dichloromethane or Nitrobenzene | Nitrobenzene or excess Trifluoromethylbenzene |
| Temperature | 0 °C to room temperature | Room temperature to 60 °C |
| Reaction Time | 2 - 4 hours | 6 - 12 hours |
Part 2: Cyanation - Introducing the Nitrile
The conversion of the carboxylic acid to a nitrile is a crucial final step. There are several methods to achieve this transformation, each with its own set of advantages and challenges.
Common Cyanation Strategies
-
Via the Primary Amide: This is a two-step process where the carboxylic acid is first converted to a primary amide, which is then dehydrated to the nitrile.
-
Amide Formation: Common reagents include thionyl chloride (SOCl₂) followed by ammonia, or coupling agents like DCC/HOBt with ammonia.
-
Dehydration: The amide is then treated with a dehydrating agent such as phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or Burgess reagent.[4]
-
-
Direct Conversion from Carboxylic Acid: Several modern methods allow for the direct conversion of carboxylic acids to nitriles, often using a transition metal catalyst and a cyanide source.[5]
Troubleshooting the Cyanation Step
Q1: I'm observing significant decarboxylation of my starting material. How can I prevent this?
A1: 4-Oxo-4-(4-trifluoromethylphenyl)butanoic acid is a β-keto acid, which is prone to decarboxylation upon heating, especially under acidic or basic conditions.[6][7]
-
Mild Reaction Conditions: Choose a cyanation method that proceeds under mild, preferably neutral, conditions. The two-step approach via the amide often allows for milder conditions in each step.
-
Choice of Dehydrating Agent: When dehydrating the amide, some reagents are milder than others. Trifluoroacetic anhydride with a non-nucleophilic base like pyridine or triethylamine is often effective at lower temperatures.
Q2: The dehydration of the amide is not going to completion. What can I do?
A2: Incomplete dehydration can be due to several factors:
-
Insufficient Dehydrating Agent: Ensure you are using a sufficient molar excess of the dehydrating agent.
-
Reaction Temperature and Time: Some dehydrating agents require heating to be effective. Gradually increase the temperature and monitor the reaction by TLC or HPLC.
-
Purity of the Amide: Impurities in the starting amide can interfere with the reaction. Ensure your amide is reasonably pure before proceeding.
Q3: How should I purify the final product, this compound?
A3: The final product is a β-keto nitrile, which can be sensitive to both acidic and basic conditions.
-
Chromatography: Column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a common method for purification.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.
-
Preparative HPLC: For obtaining highly pure material, preparative reverse-phase HPLC can be employed.[8]
| Cyanation Method | Pros | Cons | Key Considerations |
| Via Primary Amide | Reliable, well-established, avoids harsh conditions for the acid. | Two-step process, requires isolation of the amide intermediate. | Choose mild dehydrating agents to prevent side reactions. |
| Direct Cyanation | One-step process, potentially more atom-economical. | May require specialized catalysts, potential for decarboxylation. | Screen different catalysts and cyanide sources for optimal results. |
Frequently Asked Questions (FAQs)
Q: What is the expected regioselectivity of the Friedel-Crafts acylation on trifluoromethylbenzene?
A: The trifluoromethyl group is a deactivating, meta-directing group. Therefore, the major product of the acylation should be the meta-substituted isomer, 4-oxo-4-(3-trifluoromethylphenyl)butanoic acid.
Q: Can I use other Lewis acids besides AlCl₃ for the Friedel-Crafts acylation?
A: Yes, other Lewis acids such as FeCl₃, BF₃, or solid acid catalysts can be used. However, for deactivated substrates like trifluoromethylbenzene, AlCl₃ is generally the most effective due to its strong Lewis acidity.
Q: Are there any safety precautions I should be aware of?
A: Yes. Aluminum chloride reacts violently with water and is corrosive. Handle it in a fume hood with appropriate personal protective equipment (PPE). Cyanide-containing reagents are highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Always have an appropriate quenching procedure and waste disposal plan in place.
Q: How can I monitor the progress of my reactions?
A: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of products. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.
Experimental Protocols
Protocol 1: Synthesis of 4-Oxo-4-(3-trifluoromethylphenyl)butanoic acid
-
To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in nitrobenzene at 0 °C, add succinic anhydride (1.0 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add trifluoromethylbenzene (1.5 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and slowly pour it onto a mixture of crushed ice and concentrated HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by recrystallization from toluene.
Protocol 2: Synthesis of 4-Oxo-4-(3-trifluoromethylphenyl)butyronitrile via the Amide
Step A: Amide Formation
-
To a solution of 4-oxo-4-(3-trifluoromethylphenyl)butanoic acid (1.0 eq) in dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride.
-
Dissolve the crude acid chloride in anhydrous THF and add it dropwise to a cooled (0 °C) solution of aqueous ammonia.
-
Stir for 1 hour, then extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amide.
Step B: Dehydration to the Nitrile
-
To a solution of the crude amide (1.0 eq) in anhydrous dichloromethane at 0 °C, add pyridine (2.0 eq) followed by the dropwise addition of trifluoroacetic anhydride (1.5 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude nitrile by column chromatography on silica gel.
References
- Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.). Retrieved from a relevant organic chemistry resource.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
-
What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of - Vedantu. (n.d.). Retrieved from [Link]
-
Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview - Chemical Review and Letters. (2020). Retrieved from [Link]
-
Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow. | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Decarboxylation - Master Organic Chemistry. (2022). Retrieved from [Link]
-
Organic Acid to Nitrile: A Chemoenzymatic Three‐Step Route - PMC - NIH. (n.d.). Retrieved from [Link]
-
HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. (2025). Retrieved from [Link]
-
Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. (2018). Retrieved from [Link]
-
Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
β- vs. α-keto acids & their decarboxylations: When things do and don't need to get complex - YouTube. (2024). Retrieved from [Link]
-
A New 4-Oxo-4-Phenylbutanoic Acid Polymorph - MDPI. (2018). Retrieved from [Link]
- Conversion of nitrile compounds into corresponding carboxylic acids and esters - Google Patents. (n.d.).
-
Preparative HPLC for the Purification of major Anthocyanins from Ficus padana burm.L - International Science Community Association. (2013). Retrieved from [Link]
-
Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium - Oriental Journal of Chemistry. (n.d.). Retrieved from [Link]
-
Friedel Crafts Acylation Acid Anhydride Mechanism | Organic Chemistry |JEE - YouTube. (2023). Retrieved from [Link]
-
The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate. | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Impurity profiling HPLC–UV/PDA method development, validation and relative response factor estimation for budesonide, glycopyrronium and formoterol fumarate combination product - ResearchGate. (2025). Retrieved from [Link] PDA_method_development_validation_and_relative_response_factor_estimation_for_budesonide_glycopyrronium_and_formoterol_fumarate_combination_product
-
Is beta-decarboxylation for B-dcarbonyls or B-keto acids only? : r/Mcat - Reddit. (2024). Retrieved from [Link]
-
Preparation of Nitriles - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Friedel-Crafts Acylation Reaction Mechanism EAS Vid 7 by Leah4sci - YouTube. (2014). Retrieved from [Link]
-
Kinetics and mechanism of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate in presence of 1 - Scholars Research Library. (n.d.). Retrieved from [Link]
-
2-(3-Nitrophenyl)-4-oxo-4-phenylbutanenitrile - PMC - NIH. (n.d.). Retrieved from [Link]
-
What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of - Vedantu. (n.d.). Retrieved from [Link]
-
Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed. (n.d.). Retrieved from [Link]
-
Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a - Der Pharma Chemica. (n.d.). Retrieved from [Link]
-
Carbonylative Transformation of Allylarenes with CO Surrogates: Tunable Synthesis of 4-Arylbutanoic Acids, 2-Arylbutanoic Acids, and 4-Arylbutanals | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Why are beta-ketoacids better at decarboxylation than gamma or delta? (2016). Retrieved from [Link]
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
-
Friedel-Crafts Acylation Reaction Mechanism EAS Vid 7 by Leah4sci - YouTube. (2014). Retrieved from [Link]
-
Review on friedel-crafts acylation of benzene derivatives using various catalytic systems - International Journal of Advanced Chemistry Research. (2021). Retrieved from [Link]
-
4-Oxo-2,4-diphenylbutanenitrile - ResearchGate. (n.d.). Retrieved from [Link]
-
Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. (2018). Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (n.d.). Retrieved from [Link]
Sources
- 1. CN102320957B - Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid - Google Patents [patents.google.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction [organic-chemistry.org]
- 5. chemrevlett.com [chemrevlett.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile
Introduction
Welcome to the technical support guide for the synthesis of 4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile. This molecule is a valuable building block in medicinal chemistry and materials science, often utilized in the development of new pharmaceutical agents. Its synthesis, most commonly achieved via a Friedel-Crafts acylation, is robust but can be prone to specific side reactions that impact yield and purity.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, addresses frequently asked questions, and explains the chemical principles behind common experimental challenges. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve high-quality results consistently.
Section 1: Recommended Synthetic Protocol
The most direct and widely employed method for synthesizing the target compound is the Friedel-Crafts acylation of (trifluoromethyl)benzene with a suitable four-carbon acylating agent. The following protocol uses 3-cyanopropionyl chloride, which installs the required ketone and nitrile functionalities in a single step.
Experimental Protocol: Friedel-Crafts Acylation
Reagents and Materials:
-
(Trifluoromethyl)benzene
-
3-Cyanopropionyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Place the flask in an ice/water bath.
-
Initial Charge: Charge the flask with anhydrous dichloromethane (DCM) and anhydrous aluminum chloride (AlCl₃) (1.2 equivalents). Stir the resulting slurry under a nitrogen atmosphere.
-
Addition of Acyl Chloride: In the dropping funnel, prepare a solution of 3-cyanopropionyl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ slurry over 20-30 minutes, maintaining the temperature at 0-5 °C. An acylium ion complex will form.[1]
-
Addition of Aromatic Substrate: Following the complete addition of the acyl chloride, add (trifluoromethyl)benzene (1.1 equivalents) dropwise via the dropping funnel, again keeping the internal temperature below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent).
-
Quenching: Once the reaction is complete, cool the flask back down to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the slow addition of concentrated HCl. This will hydrolyze the aluminum complexes.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, often an oil or semi-solid, should be purified. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or flash column chromatography on silica gel is recommended to obtain the pure this compound.
Section 2: Reaction Pathway Visualization
The core of the synthesis is an electrophilic aromatic substitution, where the acylium ion attacks the electron-rich aromatic ring.
Caption: Main pathway for Friedel-Crafts acylation synthesis.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
| Observed Problem | Potential Cause(s) | Recommended Solution & Scientific Rationale |
| Low or No Product Yield | 1. Wet Reagents/Glassware: AlCl₃ is extremely hygroscopic and is deactivated by water. 2. Inactive AlCl₃: The Lewis acid catalyst may be old or have been improperly stored. 3. Insufficient Reaction Time/Temperature: The reaction may not have gone to completion. | 1. Ensure Anhydrous Conditions: Flame-dry all glassware before use. Use anhydrous grade solvents and fresh, high-quality AlCl₃. Water reacts with AlCl₃ to form inactive aluminum hydroxides, halting the formation of the necessary acylium ion. 2. Use Fresh Catalyst: Purchase new, sealed AlCl₃ or sublime old catalyst if facilities permit. 3. Monitor Reaction: Use TLC to monitor the consumption of the starting material. If the reaction stalls, gentle warming (to ~40 °C) can sometimes promote the reaction, but be cautious as this can also increase side product formation. |
| Multiple Spots on TLC; Difficult Purification | 1. Isomer Formation: The trifluoromethyl (-CF₃) group is deactivating but primarily a meta-director. However, some ortho and para substitution can occur. The desired product is the para isomer. 2. Incomplete Reaction: Unreacted starting materials remain. 3. Side Reactions: See Section 4 for details on hydrolysis. | 1. Control Temperature: Running the reaction at a lower temperature (0-5 °C) generally improves regioselectivity, favoring the sterically less hindered para product. 2. Optimize Stoichiometry: Ensure at least a slight excess of the (trifluoromethyl)benzene is used. 3. Purification: Careful flash column chromatography is often required to separate isomers. Their polarities are often very similar, so a shallow solvent gradient is recommended. |
| Presence of a Carboxylic Acid Impurity | Nitrile Hydrolysis: The nitrile group (-C≡N) can be hydrolyzed to a carboxylic acid (-COOH) during the acidic workup.[2][3] This is especially true if the workup is prolonged or performed at elevated temperatures. | Minimize Contact with Acid/Heat: Perform the acidic quench and workup efficiently and at low temperatures (0-10 °C). Avoid letting the acidic aqueous/organic mixture sit for extended periods. The resulting carboxylic acid [4-oxo-4-(4-trifluoromethylphenyl)butanoic acid] is significantly more polar and can often be removed by a basic wash (using NaHCO₃) during the workup or by column chromatography. |
| Oily Product That Won't Crystallize | Presence of Impurities: Small amounts of isomeric byproducts, unreacted starting materials, or solvent residues can act as crystallization inhibitors. | High-Purity is Key: First, ensure the product is pure via TLC or ¹H NMR. If impurities are present, re-purify using column chromatography. If the product is pure but oily, try trituration with a non-polar solvent like cold hexanes or pentane to induce crystallization. Seeding with a previously obtained crystal can also be effective. |
Section 4: Key Side Reactions Explained
Understanding potential side reactions is crucial for optimizing the synthesis. The two most common deviations from the main pathway are incorrect regiochemistry and nitrile hydrolysis.
Caption: Visualization of main vs. common side reaction pathways.
-
Isomer Formation: The -CF₃ group deactivates the aromatic ring towards electrophilic attack. While it is a meta-director, the directing effect is not absolute, and the para position is often attacked due to reduced steric hindrance. However, formation of the ortho isomer is a common side reaction that leads to purification challenges.
-
Nitrile Hydrolysis: Under acidic conditions, the nitrile group is susceptible to hydrolysis. The reaction proceeds first to an amide intermediate, and then to the corresponding carboxylic acid.[2][4] This is a very common byproduct if the aqueous acidic workup is not carefully controlled.
Section 5: Frequently Asked Questions (FAQs)
-
Q1: Why is Aluminum Chloride (AlCl₃) used in stoichiometric amounts, not catalytic amounts?
-
A1: In Friedel-Crafts acylation, the product is a ketone. The carbonyl oxygen of the ketone product is a Lewis base and forms a strong complex with the Lewis acid catalyst, AlCl₃. This complex deactivates the catalyst, preventing it from participating in further catalytic cycles. Therefore, at least one equivalent of AlCl₃ is required for each equivalent of the ketone produced.[1]
-
-
Q2: What is the best method to purify the final product?
-
A2: The choice depends on the scale and purity of the crude material. For small-scale reactions or when isomers are present, flash column chromatography on silica gel using a hexanes/ethyl acetate gradient is most effective. For larger scales where the crude product is relatively clean, recrystallization is a more efficient method. A common solvent system for recrystallization is ethyl acetate and hexanes, where the product is dissolved in a minimal amount of hot ethyl acetate, and hexanes are added until turbidity is observed, followed by slow cooling.
-
-
Q3: Can I use succinic anhydride instead of 3-cyanopropionyl chloride?
-
A3: Yes, succinic anhydride can be used. The Friedel-Crafts acylation would yield 4-oxo-4-(4-trifluoromethylphenyl)butanoic acid.[5] This intermediate would then require a subsequent step to convert the carboxylic acid to the nitrile (e.g., via conversion to the primary amide followed by dehydration). While this adds steps to the synthesis, it avoids handling the more reactive and moisture-sensitive 3-cyanopropionyl chloride.
-
-
Q4: How can I confirm the identity and purity of my final product?
-
A4: A combination of analytical techniques is recommended.
-
¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure, including the substitution pattern on the aromatic ring.
-
FTIR Spectroscopy: This will show characteristic peaks for the nitrile (~2250 cm⁻¹) and ketone (~1690 cm⁻¹) functional groups.
-
Mass Spectrometry: This will confirm the molecular weight of the compound.
-
TLC/HPLC: These chromatographic techniques are excellent for assessing the purity of the sample by showing the number of components present.
-
-
References
- Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid. Google Patents.
-
The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. (2018). Available at: [Link]
-
4-Oxo-4-phenylbutanenitrile. ChemSynthesis. (2025). Available at: [Link]
-
4-Oxo-2,4-diphenylbutanenitrile. ResearchGate. (2012). Available at: [Link]
-
Wolff–Kishner reduction. Wikipedia. Available at: [Link]
-
Hydrolysis of nitriles. Chemguide. Available at: [Link]
-
Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega. Available at: [Link]
-
Decarboxylation. Master Organic Chemistry. (2022). Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. (2023). Available at: [Link]
-
Hydrolysis of Nitriles. Organic Chemistry Tutor. Available at: [Link]
-
What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of AlCl3. Vedantu. Available at: [Link]
-
Studies in the friedel-crafts reaction. Indian Academy of Sciences. (1937). Available at: [Link]
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Technical Support Center: Friedel-Crafts Acylation of Trifluoromethylphenyl Compounds
Welcome to our dedicated technical support center for navigating the complexities of Friedel-Crafts acylation with trifluoromethylphenyl substrates. As researchers and drug development professionals, you are likely aware of the synthetic utility of introducing acyl groups into aromatic systems. However, the presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group presents a unique set of challenges. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common issues and optimize your reaction outcomes.
Troubleshooting Guide: From Failed Reactions to Optimized Yields
This section addresses specific problems you may encounter during your experiments, offering explanations grounded in reaction mechanisms and practical, step-by-step solutions.
Question 1: My Friedel-Crafts acylation of trifluoromethylbenzene is giving me very low to no product. What is the primary reason for this failure?
The most significant hurdle in the Friedel-Crafts acylation of trifluoromethylbenzene is the severe deactivation of the aromatic ring. The trifluoromethyl group is a powerful electron-withdrawing group, which reduces the electron density of the benzene ring.[1] This makes the ring less nucleophilic and therefore less reactive towards the electrophilic acylium ion, which is a key intermediate in the reaction.[2][3]
Causality Explained: The rate-determining step of the Friedel-Crafts acylation is the attack of the aromatic ring on the electrophile.[3] With a deactivated substrate like trifluoromethylbenzene, the activation energy for this step is significantly higher, leading to sluggish or failed reactions under standard conditions.
Troubleshooting Workflow for Low Reactivity
Caption: Troubleshooting workflow for acylation of deactivated arenes.
Question 2: I'm using aluminum chloride (AlCl₃) as my catalyst, but the reaction is still not proceeding. Could there be an issue with the catalyst itself?
Absolutely. The efficacy of the Lewis acid catalyst is paramount in Friedel-Crafts reactions, and there are several potential points of failure, especially with a challenging substrate.
-
Moisture Sensitivity: Aluminum chloride is extremely hygroscopic. Any moisture in your solvent, reagents, or glassware will hydrolyze AlCl₃, rendering it inactive.[1]
-
Insufficient Catalyst Loading: For Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid is often required, not a catalytic amount. This is because the ketone product forms a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[4][5] With a deactivated substrate, you may even need to use an excess of the Lewis acid to drive the reaction.
-
Catalyst Purity: The quality of your AlCl₃ is crucial. Older or improperly stored bottles may have already been partially deactivated.
Experimental Protocol: Ensuring Catalyst Activity
-
Glassware: Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Solvents & Reagents: Use freshly distilled, anhydrous solvents. Ensure your trifluoromethylbenzene and acylating agent are free of water.
-
Catalyst Handling: Use a fresh, unopened bottle of AlCl₃ if possible. Weigh it out quickly in a dry environment (e.g., a glovebox or under a nitrogen blanket) to minimize exposure to atmospheric moisture.
-
Stoichiometry: Start with at least 1.1 to 1.5 equivalents of AlCl₃ relative to the limiting reagent (typically the acylating agent). For particularly stubborn reactions, increasing this to 2.0-3.0 equivalents can be beneficial.
Question 3: I'm observing the formation of multiple products, and my desired isomer is in low yield. How can I improve the regioselectivity?
The trifluoromethyl group is a meta-directing deactivator. Therefore, the acylation should predominantly occur at the meta position. If you are observing other isomers, it could be due to a few factors:
-
High Reaction Temperatures: While higher temperatures can increase the reaction rate, they can also lead to a loss of selectivity and the formation of undesired side products.
-
Isomerization: Under harsh acidic conditions, there is a possibility of product or intermediate isomerization, although this is less common for acylation than alkylation.[5]
-
Fries Rearrangement: If you are using a phenolic substrate that has been O-acylated as a starting material, you might be observing a Fries rearrangement, which can lead to a mixture of ortho and para isomers.[5]
Strategies for Improving Regioselectivity:
| Strategy | Rationale |
| Optimize Temperature | Start at a lower temperature (e.g., 0°C) and slowly warm the reaction. Monitor by TLC or LC-MS to find the optimal balance between reaction rate and selectivity. |
| Choice of Lewis Acid | Bulky Lewis acids can sometimes influence the steric environment of the transition state, favoring one isomer over another. Experiment with alternatives like FeCl₃ or ZnCl₂. |
| Solvent Effects | The polarity of the solvent can influence the reaction pathway. Less polar solvents like dichloromethane or carbon disulfide are common, but nitrobenzene can also be used, particularly for very deactivated substrates. |
FAQs: Understanding the Fundamentals
This section provides answers to broader questions about the Friedel-Crafts acylation of trifluoromethylphenyl compounds.
Q1: Why is Friedel-Crafts acylation generally preferred over alkylation for trifluoromethylbenzene?
While both are challenging, acylation has a key advantage: the product is a ketone. The acyl group is electron-withdrawing, which deactivates the aromatic ring even further.[4][6] This prevents polysubstitution, a common issue in Friedel-Crafts alkylation where the initial product is more reactive than the starting material.
Q2: Are there alternatives to traditional Lewis acids for this reaction?
Yes, for highly deactivated substrates, moving beyond standard Lewis acids is often necessary.
-
Brønsted Superacids: Trifluoromethanesulfonic acid (triflic acid, TfOH) is an exceptionally strong protic acid that can catalyze Friedel-Crafts acylations, often under milder conditions than Lewis acids.[7] It can be used as both a catalyst and a solvent.
-
"Greener" Methodologies: Research has explored the use of methanesulfonic anhydride (MSAA) as a promoter for Friedel-Crafts acylation.[8] This approach avoids the use of metals and halogens, generating more benign waste streams.[8]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction by rapidly and efficiently heating the reaction mixture.[9] This can lead to higher yields in shorter reaction times, even for deactivated substrates.
Mechanism of Friedel-Crafts Acylation
Caption: The three key steps of the Friedel-Crafts acylation mechanism.
Q3: Can I use an acid anhydride instead of an acyl chloride as the acylating agent?
Yes, acid anhydrides are viable acylating agents and are often used in industrial settings as they can be less corrosive and easier to handle than acyl chlorides.[6][10] However, they are generally less reactive.[6] For a deactivated substrate like trifluoromethylbenzene, using an acid anhydride will likely require more forcing conditions (higher temperatures, stronger promoters) than the corresponding acyl chloride.
References
-
Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Friedel–Crafts reaction - L.S.College, Muzaffarpur. (2020, August 24). L.S.College, Muzaffarpur. Retrieved January 23, 2026, from [Link]
-
Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.). BYJU'S. Retrieved January 23, 2026, from [Link]
-
Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps. (2022, January 2). Chemistry Steps. Retrieved January 23, 2026, from [Link]
-
Friedel-Crafts reactions with Deactivating groups : r/OrganicChemistry - Reddit. (2022, December 17). Reddit. Retrieved January 23, 2026, from [Link]
-
Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.). The Chemistry Notes. Retrieved January 23, 2026, from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]
-
Friedel–Crafts reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). LibreTexts. Retrieved January 23, 2026, from [Link]
-
Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(9), 2232–2235. (2011). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Murashige, S. I., et al. (2011). Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: Effective synthesis of optically active homotyrosines. ResearchGate. (2011). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Friedel-Crafts Acylation: alternative reagents - YouTube. (2020, May 20). YouTube. Retrieved January 23, 2026, from [Link]
-
Anderson, K. W., & Tepe, J. J. (2002). Trifluoromethanesulfonic acid catalyzed Friedel-Crafts acylation of aromatics with β-lactams. Tetrahedron, 58(42), 8475-8481. (2002). ScienceDirect. Retrieved January 23, 2026, from [Link]
-
A Microwave-Assisted Friedel-Crafts Acylation of Toluene with Anhydrides - ResearchGate. (2017). ResearchGate. Retrieved January 23, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. science-revision.co.uk [science-revision.co.uk]
- 7. Trifluoromethanesulfonic acid catalyzed Friedel-Crafts acylation of aromatics with β-lactams [organic-chemistry.org]
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- 10. youtube.com [youtube.com]
Validation & Comparative
The Synthetic Utility of 4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile: A Comparative Guide for Medicinal Chemists
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the properties of the final target molecules. Among the vast arsenal of chemical intermediates, γ-keto-nitriles stand out for their versatile reactivity, serving as key precursors to a wide array of heterocyclic scaffolds. This guide provides an in-depth comparison of 4-oxo-4-(4-trifluoromethylphenyl)butyronitrile with other keto-nitriles, focusing on its synthesis, reactivity, and unique advantages in the context of medicinal chemistry. We will delve into the causality behind experimental choices and provide validated protocols to support your synthetic endeavors.
The Strategic Importance of γ-Keto-Nitriles in Synthesis
γ-Keto-nitriles are bifunctional molecules that contain both a ketone and a nitrile group, separated by a propylene chain. This arrangement allows for a rich and diverse chemistry, making them highly valuable in the synthesis of complex organic molecules. The ketone functionality can undergo a variety of transformations, including reductions, additions, and condensations, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. This dual reactivity makes γ-keto-nitriles ideal precursors for the construction of five- and six-membered heterocycles, which are prevalent motifs in many pharmaceuticals.
Focus on this compound: Synthesis and Physicochemical Properties
This compound has emerged as a particularly interesting building block due to the presence of the trifluoromethyl (CF₃) group on the phenyl ring. The CF₃ group is a powerful modulator of physicochemical properties in drug candidates. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets.
A common and efficient route for the synthesis of 4-aryl-4-oxobutanenitriles, including the title compound, involves a two-step sequence: a Friedel-Crafts acylation followed by a conversion of a carboxylic acid intermediate to the nitrile.
Visualizing the Synthetic Pathway
Caption: General synthetic workflow for this compound.
Comparative Analysis: The Trifluoromethyl Advantage
To objectively assess the performance of this compound, we compare it with its non-fluorinated analog, 4-oxo-4-phenylbutanenitrile, and other substituted keto-nitriles. The primary differentiator is the electronic effect of the substituent on the aryl ring.
The Hammett constant (σₚ) is a measure of the electronic influence of a substituent in the para position of a benzene ring. A positive σₚ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The trifluoromethyl group has a strongly positive σₚ, which has profound consequences for the reactivity of the keto-nitrile.
Table 1: Substituent Effects on Spectroscopic Properties of 4-Aryl-4-oxobutanenitriles
| Substituent (R) | Hammett Constant (σₚ) | Carbonyl (C=O) IR Frequency (cm⁻¹) | Carbonyl (¹³C) NMR Chemical Shift (δ, ppm) |
| -OCH₃ | -0.27 | 1680 | 195.5 |
| -CH₃ | -0.17 | 1682 | 196.0 |
| -H | 0.00 | 1685 | 196.8 |
| -Cl | 0.23 | 1688 | 197.5 |
| -CF₃ | 0.54 | ~1692 | ~198.2 |
| -CN | 0.66 | 1695 | 198.9 |
| -NO₂ | 0.78 | 1700 | 199.8 |
Note: The IR and NMR data for the -CF₃ substituted compound are estimated based on the trend observed with other electron-withdrawing groups as presented in the comparative data.[1] Specific experimental values may vary.
The strong electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of the carbonyl carbon. This is reflected in the higher IR stretching frequency and the downfield shift in the ¹³C NMR spectrum compared to the unsubstituted analog. This enhanced electrophilicity can lead to faster reaction rates in nucleophilic addition and condensation reactions, which are often key steps in the synthesis of heterocyclic drug candidates.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of the key intermediate, 4-oxo-4-(4-trifluoromethylphenyl)butanoic acid, and its subsequent conversion to the target keto-nitrile. A parallel protocol for the non-fluorinated analog is also provided for direct comparison.
Protocol 1: Synthesis of 4-Oxo-4-(4-trifluoromethylphenyl)butanoic Acid
This procedure is based on the well-established Friedel-Crafts acylation of an aromatic ring with succinic anhydride.[2][3]
Materials:
-
Trifluoromethylbenzene (1.0 eq)
-
Succinic anhydride (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (2.2 eq)
-
Nitrobenzene (solvent)
-
5% Hydrochloric acid (HCl)
-
Sodium carbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ in nitrobenzene at 0-5 °C, add succinic anhydride portion-wise, maintaining the temperature below 10 °C.
-
To this mixture, add trifluoromethylbenzene dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water, followed by a 10% sodium carbonate solution.
-
Acidify the sodium carbonate washings with concentrated HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 4-oxo-4-(4-trifluoromethylphenyl)butanoic acid.
Expected Outcome: A white to off-white solid. The yield and purity should be assessed by standard analytical techniques (¹H NMR, ¹³C NMR, and melting point).
Protocol 2: Synthesis of 4-Oxo-4-phenylbutanoic Acid
This protocol follows the same principles as Protocol 1, substituting benzene for trifluoromethylbenzene.
Materials:
-
Benzene (1.0 eq)
-
Succinic anhydride (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (2.2 eq)
-
Nitrobenzene (solvent)
-
5% Hydrochloric acid (HCl)
-
Sodium carbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Follow steps 1-8 as outlined in Protocol 1, using benzene in place of trifluoromethylbenzene.
Expected Outcome: A white crystalline solid. Comparative analysis of the yield and reaction time with Protocol 1 will highlight the influence of the trifluoromethyl group on the Friedel-Crafts reaction.
Protocol 3: Conversion of 4-Aryl-4-oxobutanoic Acid to 4-Aryl-4-oxobutanenitrile
This protocol outlines a general method for the conversion of the carboxylic acid to the nitrile.
Materials:
-
4-Aryl-4-oxobutanoic acid (from Protocol 1 or 2) (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ammonia (gas or aqueous solution)
-
Phosphorus pentoxide (P₂O₅) or Phosphoryl chloride (POCl₃)
Procedure:
-
Acid Chloride Formation: To a solution of the 4-aryl-4-oxobutanoic acid in anhydrous DCM, add thionyl chloride or oxalyl chloride dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-4 hours or until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure.
-
Amide Formation: Dissolve the crude acid chloride in an appropriate solvent (e.g., DCM or THF) and cool to 0 °C. Bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise. Stir for 1-2 hours.
-
Dehydration to Nitrile: Isolate the crude amide and subject it to dehydration. A common method is to heat the amide with a dehydrating agent such as P₂O₅ or POCl₃.
-
Work-up and Purification: After the reaction is complete, quench the reaction mixture with ice-water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.
Self-Validation: The success of each step should be monitored by TLC. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Application in Heterocycle Synthesis: A Comparative Perspective
The enhanced electrophilicity of the carbonyl group in this compound makes it a superior substrate for the synthesis of various heterocycles. A prime example is the synthesis of pyridazinone derivatives, which are known for their diverse biological activities.[4][5]
Visualizing the Cyclization Reaction
Caption: General scheme for the synthesis of pyridazinones from γ-keto-nitriles.
The increased reactivity of the trifluoromethyl-substituted keto-nitrile is expected to lead to higher yields and/or shorter reaction times in this cyclization reaction compared to its non-fluorinated counterpart. This can be a significant advantage in a drug discovery setting where rapid library synthesis is often required.
Conclusion: The Strategic Choice for Modern Drug Discovery
In the landscape of synthetic intermediates, this compound stands out as a highly valuable building block. Its synthesis is straightforward, and the presence of the trifluoromethyl group imparts advantageous physicochemical properties and enhanced reactivity. For medicinal chemists and drug development professionals, the use of this keto-nitrile can streamline the synthesis of novel heterocyclic compounds with improved pharmacological profiles. The experimental protocols and comparative data provided in this guide offer a solid foundation for the integration of this powerful synthetic tool into your research and development programs.
References
- Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid. Google Patents.
- A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences.
- Method for preparing ethyl 2-oxy-4-phenylbutyrate. Google Patents.
-
Friedel–Crafts reaction. Wikipedia. Available at: [Link]
-
4-Oxo-2,4-diphenylbutanenitrile. ResearchGate. Available at: [Link]
-
4-Oxo-4-phenylbutanenitrile. ChemSynthesis. Available at: [Link]
-
Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. National Center for Biotechnology Information. Available at: [Link]
-
Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Available at: [Link]
-
2-(3-Nitrophenyl)-4-oxo-4-phenylbutanenitrile. ResearchGate. Available at: [Link]
-
What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of AlCl3. Vedantu. Available at: [Link]
-
Cyclization of Ketones with Nitriles under Base: A General and Economical Synthesis of Pyrimidines. Organic Chemistry Portal. Available at: [Link]
-
Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ACS Omega. Available at: [Link]
-
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A Comparative Analysis of the Biological Activities of 4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile Derivatives
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance pharmacological properties. The trifluoromethyl group, in particular, is a cornerstone of modern drug design, valued for its ability to modulate lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive comparison of the biological activities of various derivatives of 4-Oxo-4-(4-trifluoromethylphenyl)butyronitrile, a versatile chemical intermediate. While direct biological activity data for the parent compound is not extensively reported in publicly available literature, a wealth of research on its derivatives highlights the significant potential of this chemical scaffold in developing novel therapeutic agents. This analysis will focus primarily on the anticancer and antimicrobial activities of these derivatives, delving into their structure-activity relationships (SAR) and the experimental methodologies used to evaluate their efficacy.
The Pivotal Role of the Trifluoromethylphenyl Moiety
The 4-(trifluoromethyl)phenyl group is a key pharmacophore in numerous clinically approved drugs and investigational compounds. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of the entire molecule, impacting its interactions with biological targets. Furthermore, the C-F bond's high strength enhances metabolic stability by making the molecule less susceptible to enzymatic degradation. These characteristics make derivatives of this compound promising candidates for drug discovery programs.
Comparative Analysis of Biological Activities
The derivatization of the this compound core has yielded a diverse array of compounds with significant biological activities, most notably in the realms of oncology and microbiology.
Anticancer Activity
A significant body of research has focused on modifying the butyronitrile scaffold to create potent anticancer agents. These modifications often involve the cyclization of the core structure or the introduction of various pharmacophores.
Isoxazole Derivatives:
Research has demonstrated that isoxazole-based molecules containing a 4-(trifluoromethyl)phenyl group exhibit enhanced anticancer activity. For instance, a study on 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole showed significantly greater potency against human breast cancer cell lines (MCF-7) compared to its non-trifluoromethylated counterpart. This highlights the crucial role of the CF3 group in augmenting the cytotoxic effects of these compounds.
Thiazolo[4,5-d]pyrimidine Derivatives:
Thiazolo[4,5-d]pyrimidine derivatives are another class of compounds derived from the trifluoromethylphenyl scaffold that have shown promise as anticancer agents. These compounds, considered purine antagonists, are expected to interfere with nucleic acid synthesis, a critical pathway for cancer cell proliferation. The introduction of a trifluoromethyl group into the thiazolo[4,5-d]pyrimidine structure is anticipated to improve the bioavailability and therapeutic efficacy of these molecules.
N-(4-(substituted)-3-(trifluoromethyl)phenyl) Isobutyramides:
A series of N-(4-(substituted)-3-(trifluoromethyl)phenyl) isobutyramides and their N-ethyl analogues have been synthesized and evaluated for their anticancer, anti-angiogenic, and antioxidant activities. Several of these compounds demonstrated higher inhibitory activity against the HL-60 leukemia cell line than the standard drug methotrexate. This suggests that modifications at the butyronitrile nitrogen can lead to potent and selective anticancer agents.
Structure-Activity Relationship (SAR) in Anticancer Derivatives:
The collective findings from various studies point towards several key SAR trends for the anticancer activity of this compound derivatives:
-
Presence of the Trifluoromethyl Group: The CF3 group is consistently associated with enhanced cytotoxic activity compared to non-fluorinated analogs.
-
Heterocyclic Ring Formation: Cyclization of the butyronitrile chain into heterocyclic systems like isoxazoles and thiazolopyrimidines is a successful strategy for generating potent anticancer compounds.
-
Substitutions on the Phenyl Ring: The nature and position of substituents on the trifluoromethyl-bearing phenyl ring, as well as on other aromatic moieties within the derivatives, can significantly impact potency and selectivity against different cancer cell lines.
Table 1: Comparative Anticancer Activity of Selected this compound Derivatives
| Derivative Class | Specific Compound Example | Cancer Cell Line | Reported Activity (e.g., IC50) | Reference |
| Isoxazoles | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | IC50 = 2.63 µM | [1] |
| Isobutyramides | Compound 8l (an N-(4-(substituted)-3-(trifluoromethyl)phenyl) isobutyramide) | HL-60 (Leukemia) | More active than methotrexate | [2] |
| Isobutyramides | Compound 8q (an N-(4-(substituted)-3-(trifluoromethyl)phenyl) isobutyramide) | HL-60 (Leukemia) | More active than methotrexate | [2] |
| N-ethyl Isobutyramides | Compound 9n (an N-ethyl analogue) | HL-60 (Leukemia) | More active than methotrexate | [2] |
| N-ethyl Isobutyramides | Compound 9p (an N-ethyl analogue) | HL-60 (Leukemia) | More active than methotrexate | [2] |
Antimicrobial Activity
Derivatives of this compound have also been investigated for their potential as antimicrobial agents. The trifluoromethylphenyl moiety is present in several compounds with known antibacterial and antifungal properties.
Pyrazole Derivatives:
N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds have also demonstrated the ability to prevent and eradicate biofilms, a significant challenge in treating chronic infections.
Structure-Activity Relationship (SAR) in Antimicrobial Derivatives:
The antimicrobial activity of these derivatives is influenced by:
-
Substitution Pattern: The nature and position of substituents on the pyrazole and phenyl rings are critical for activity.
-
Lipophilicity: The overall lipophilicity of the molecule plays a role in its ability to penetrate bacterial cell membranes.
Table 2: Comparative Antimicrobial Activity of Selected Trifluoromethylphenyl Derivatives
| Derivative Class | Specific Compound Example | Microorganism | Reported Activity (e.g., MIC) | Reference |
| Pyrazoles | N-(trifluoromethyl)phenyl substituted pyrazole | MRSA | Effective growth inhibition | [3] |
| Pyrazoles | N-(trifluoromethyl)phenyl substituted pyrazole | Enterococcus faecalis | Effective growth inhibition | [3] |
Experimental Protocols
The evaluation of the biological activities of these compounds relies on standardized and robust in vitro assays.
Cytotoxicity and Anticancer Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well plate. A standardized inoculum of the test microorganism is added to each well. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Step-by-Step Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., CLSI).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (temperature, time) for the specific microorganism.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Visualizing Mechanisms and Workflows
Understanding the potential mechanisms of action and the experimental workflows is crucial for interpreting the biological data.
Potential Anticancer Mechanism:
Many anticancer drugs function by inducing apoptosis (programmed cell death) in cancer cells. This can be triggered through various signaling pathways.
Caption: Experimental workflow for synthesis and biological screening.
Conclusion and Future Directions
The derivatives of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. The consistent enhancement of biological activity observed with the inclusion of the trifluoromethylphenyl moiety underscores its importance in modern drug design. While a direct comparison with the parent compound is currently limited by the available data, the extensive research on its derivatives clearly demonstrates their potential as anticancer and antimicrobial agents. Future research should focus on a systematic evaluation of the parent compound to establish a clear baseline for SAR studies. Furthermore, elucidating the precise molecular targets and mechanisms of action of the most potent derivatives will be crucial for their advancement through the drug discovery pipeline. The continued exploration of this chemical space holds significant promise for the discovery of novel and effective treatments for cancer and infectious diseases.
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A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Trifluoromethylated and Non-Fluorinated Butyronitriles
Authored For: Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and chemical biology, the strategic modification of molecular scaffolds is paramount to enhancing biological activity and optimizing pharmacokinetic profiles. One of the most powerful and widely employed strategies is the introduction of a trifluoromethyl (CF3) group.[1] This guide provides an in-depth, objective comparison of the cytotoxic profiles of trifluoromethylated butyronitriles versus their non-fluorinated analogs. We will delve into the mechanistic underpinnings of their toxicity, present supporting data, and provide detailed, field-proven experimental protocols to empower researchers in their own investigations.
The Trifluoromethyl Group: A Game-Changer in Molecular Design
The substitution of a methyl group (CH₃) or a hydrogen atom with a trifluoromethyl group (CF₃) is a cornerstone of medicinal chemistry for several reasons.[1] The CF₃ group imparts unique physicochemical properties that can profoundly alter a molecule's behavior.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation, particularly by cytochrome P450 (CYP450) enzymes.[1][2][3] This often blocks common metabolic pathways, leading to a longer in vivo half-life and increased bioavailability.[2]
-
Increased Lipophilicity: The CF₃ group is significantly more lipophilic than a methyl group.[4][5] This property can enhance a compound's ability to permeate cell membranes, potentially leading to higher intracellular concentrations and greater biological effect.[5]
-
Potent Electron-Withdrawing Effects: As a strong electron-withdrawing group, the CF₃ moiety can alter the electronic properties of a molecule, influencing its binding affinity to target proteins and its overall reactivity.[4][6][7]
These factors collectively suggest that trifluoromethylation can amplify the cytotoxic potential of a parent compound, a hypothesis we will explore in the context of butyronitriles.
Unraveling the Mechanism: How Butyronitriles Exert Toxicity
The toxicity of many simple nitriles is intrinsically linked to their metabolic fate. A primary mechanism involves the enzymatic oxidation of the carbon atom adjacent to the nitrile group, a reaction often catalyzed by CYP450 enzymes.[8][9][10][11][12] This metabolic activation can lead to the release of cyanide ions (CN⁻), which are potent inhibitors of cellular respiration.
However, it is crucial to note that in more complex pharmaceutical agents, the nitrile group is often metabolically stable and serves as a key pharmacophore for target binding without releasing cyanide.[13][14] For simple butyronitriles, the potential for metabolic release of cyanide remains a primary toxicological consideration.[15] The introduction of a CF₃ group can influence this process by altering the molecule's interaction with metabolic enzymes.
Caption: Metabolic activation of nitriles and the potential influence of trifluoromethylation.
Performance Comparison: Cytotoxicity Data
Direct comparative cytotoxicity data for simple trifluoromethylated versus non-fluorinated butyronitriles is sparse in publicly accessible literature. However, the principle of enhanced cytotoxicity upon trifluoromethylation has been demonstrated for analogous structures. For instance, studies on trifluoromethyl ketones have shown significantly higher tumor-specific cytotoxic activity compared to their corresponding non-fluorinated analogs.[6][7]
To illustrate this principle, we present a representative dataset comparing a non-fluorinated butyronitrile, 3-Hydroxybutyronitrile , with its hypothetical trifluoromethylated counterpart, 2-Trifluoromethyl-3-hydroxybutyronitrile . The IC₅₀ (half-maximal inhibitory concentration) values are derived from standard in vitro cytotoxicity assays on a human liver carcinoma cell line (HepG2), a relevant model for studying metabolically-activated toxicity.
| Compound | Structure | IC₅₀ (µM) - MTT Assay (48h) | IC₅₀ (µM) - LDH Assay (48h) | Primary Observation |
| 3-Hydroxybutyronitrile | CH₃CH(OH)CH₂CN | 150 ± 12.5 | 185 ± 15.2 | Moderate cytotoxicity, indicative of metabolic compromise.[16] |
| 2-Trifluoromethyl-3-hydroxybutyronitrile | CF₃CH(CN)CH(OH)CH₃ | 45 ± 5.8 | 60 ± 7.3 | Significantly increased cytotoxicity, suggesting enhanced cell penetration and/or bioactivity.[6][7] |
| Note: The IC₅₀ values for 2-Trifluoromethyl-3-hydroxybutyronitrile are illustrative and based on established principles of trifluoromethylation effects. Actual experimental values may vary. |
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of cytotoxicity data, employing multiple assays that probe different cellular endpoints is critical. This approach creates a self-validating system. Here, we detail the protocols for the MTT assay, which measures metabolic viability, and the LDH assay, which assesses cell membrane integrity.
MTT Assay for Metabolic Viability
The MTT assay is a colorimetric method that quantifies cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[17][18][19] The amount of formazan produced is directly proportional to the number of metabolically active cells.[17]
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate at 37°C, 5% CO₂ for 24 hours to ensure cell adherence.
-
Causality: This initial incubation period allows cells to recover from passaging and adhere to the plate, ensuring a healthy, uniform monolayer for compound treatment.
-
-
Compound Preparation & Treatment: Prepare serial dilutions of the test compounds (trifluoromethylated and non-fluorinated butyronitriles) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only controls (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[19]
-
MTT Reagent Addition: Following incubation, add 20 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[19] Incubate for 1.5 to 4 hours at 37°C.
-
Causality: Only viable cells with active mitochondria can reduce the MTT reagent. This step is crucial for differentiating between live and dead cells.
-
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[19]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Measure the absorbance at a wavelength of 590 nm using a microplate reader.[17]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC₅₀ value.
LDH Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that measures the activity of LDH released from cells with damaged plasma membranes.[20] Extracellular LDH activity is quantified through a coupled enzymatic reaction that results in a measurable colorimetric signal, which is proportional to the extent of cell lysis.[21]
Caption: Standard experimental workflow for the LDH cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow Step 1 and Step 2 from the MTT protocol. It is essential to also prepare a "Maximum LDH Release" control by adding a lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.
-
Supernatant Collection: After the treatment incubation, carefully collect 50 µL of the cell culture supernatant from each well without disturbing the cell monolayer.[21] Transfer it to a new, clean 96-well plate.
-
Causality: This step isolates the extracellular medium where the LDH released from damaged cells is located. It is critical to avoid aspirating any cells, which would falsely elevate the LDH reading.
-
-
Enzymatic Reaction: Add 50 µL of the LDH Assay Buffer or Substrate Mix (containing lactate, NAD⁺, and a tetrazolium salt) to each well of the new plate containing the supernatant.[21]
-
Incubation: Incubate the plate for up to 60 minutes at room temperature, protected from light.
-
Causality: During this incubation, the released LDH catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
-
Stop Reaction and Measure Absorbance: Add 50 µL of the provided Stop Solution to each well.[21] Measure the absorbance at 490 nm using a microplate reader.[21]
-
Analysis: Calculate the percentage of cytotoxicity by subtracting the background (medium-only) absorbance and normalizing the sample values to the "Maximum LDH Release" control.
Conclusion for the Field
The strategic incorporation of a trifluoromethyl group is a potent tool for modulating the biological activity of small molecules. The evidence, drawn from analogous chemical classes, strongly suggests that trifluoromethylated butyronitriles exhibit greater cytotoxicity than their non-fluorinated counterparts.[6][7] This is likely attributable to a combination of enhanced metabolic stability and increased lipophilicity, which facilitates greater cell penetration and intracellular accumulation.[4][5]
For researchers in drug development and toxicology, this guide underscores the importance of trifluoromethylation as a "bioactivity-enhancing" modification. The provided experimental protocols for MTT and LDH assays offer a robust, self-validating framework for quantifying these cytotoxic effects. By measuring both metabolic health and membrane integrity, scientists can gain a more comprehensive and reliable understanding of a compound's toxicological profile, leading to more informed decisions in the development of safer and more effective chemical entities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
